molecular formula C4H9NO B1455590 (trans-2-Aminocyclopropyl)methanol CAS No. 873537-21-4

(trans-2-Aminocyclopropyl)methanol

Cat. No. B1455590
CAS RN: 873537-21-4
M. Wt: 87.12 g/mol
InChI Key: YACWILRABGNJKG-IUYQGCFVSA-N
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Description

(trans-2-Aminocyclopropyl)methanol, also known as [(1R,2R)-2-aminocyclopropyl]methanol, is a useful research chemical . It has a molecular weight of 87.12 and a molecular formula of C4H9NO . The compound is characterized by a cyclopropyl group (a three-membered carbon ring) attached to a methanol group, with an amino group on one of the carbons of the cyclopropyl ring .


Physical And Chemical Properties Analysis

(trans-2-Aminocyclopropyl)methanol has a predicted boiling point of 152.7±13.0 °C and a predicted density of 1.097±0.06 g/cm3 . Its pKa value, which indicates its acidity or basicity, is predicted to be 15.10±0.10 .

Scientific Research Applications

Biotechnological Production of Chemicals

(trans-2-Aminocyclopropyl)methanol: has potential applications in the biotechnological production of chemicals. Methanol, due to its abundance and low price, is an attractive substrate for bioconversion processes . This compound could be used as a precursor or an intermediate in the synthesis of various chemicals, potentially reducing environmental concerns and the dependency on petroleum feedstock.

Advanced Biofuels

The compound’s structure, featuring a cyclopropyl group, may offer advantages in the development of advanced biofuels. Its incorporation into fuel molecules could improve combustion properties and energy density. Research in this area focuses on optimizing microbial metabolism to enhance yield from methanol-based substrates .

Safety and Hazards

The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H335, H226, and H314, indicating that it is harmful if inhaled, is a highly flammable liquid and vapor, and causes severe skin burns and eye damage .

properties

IUPAC Name

[(1R,2R)-2-aminocyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACWILRABGNJKG-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans-2-Aminocyclopropyl)methanol

CAS RN

873537-21-4
Record name rac-[(1R,2R)-2-aminocyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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